6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
Overview
Description
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (6-BH-7-TFMQ-3-COOH) is a fluoroquinolone compound that has been studied for its potential applications in the medical field. 6-BH-7-TFMQ-3-COOH is a synthetic derivative of quinoline, which is a heterocyclic aromatic compound composed of a six-member ring with three nitrogen atoms and one oxygen atom. 6-BH-7-TFMQ-3-COOH has been studied for its antibacterial, antifungal, and antiviral properties.
Scientific Research Applications
Drug Development
The trifluoromethyl group in this compound is significant in medicinal chemistry. It can enhance the biological activity and metabolic stability of pharmaceuticals . This compound could serve as a precursor in synthesizing new drug molecules, especially for diseases where quinoline structures are effective, such as antimalarial, antibacterial, and anticancer agents.
Organic Synthesis
Quinoline derivatives are crucial in organic synthesis. They can act as intermediates in constructing complex organic molecules. The presence of reactive sites on the compound allows for various chemical transformations, which can be utilized to synthesize a wide range of biologically active molecules .
properties
IUPAC Name |
6-bromo-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO3/c12-7-1-4-8(2-6(7)11(13,14)15)16-3-5(9(4)17)10(18)19/h1-3H,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDXJOWYOADTKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)C(F)(F)F)NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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